molecular formula C12H14O5 B3117641 Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 22511-42-8

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No. B3117641
CAS RN: 22511-42-8
M. Wt: 238.24 g/mol
InChI Key: XURJYWPXVPKIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate” is a chemical compound with the CAS Number: 22511-42-8 . It has a molecular weight of 238.24 and its IUPAC name is methyl 2-(2-ethoxy-2-oxoethoxy)benzoate .


Synthesis Analysis

The synthesis of “Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate” involves the reaction of methyl salicylate with ethyl bromoacetate in the presence of anhydrous potassium carbonate . The reaction mixture is refluxed for 24 hours and then cooled to room temperature . The resulting oily residue is extracted with chloroform and washed well with water . The organic layer is dried over anhydrous MgSO4, filtered, and concentrated . The yield of this reaction is reported to be 92% .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate” is represented by the linear formula C12H14O5 . The InChI Code for this compound is 1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Bioactive Precursor Role

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, and related compounds, play a critical role in organic synthesis and serve as bioactive precursors for developing compounds with diverse pharmacological activities. The versatility of such compounds is highlighted by their utility in creating antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Their significance lies in their function as essential scaffolds for novel bioactive molecule development. As a synthetically versatile substrate, it's utilized as a raw material in preparing medical products, underlining its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).

Environmental Implications and Biodegradation

The environmental fate and biodegradation of compounds similar to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, such as ethyl tert-butyl ether (ETBE), have been extensively studied. These compounds undergo aerobic biodegradation in soil and groundwater, with microorganisms capable of degrading them either as a carbon and energy source or via cometabolism with alkanes. The process involves hydroxylation, leading to various intermediates that indicate the complex interactions between such compounds and environmental biodegradation pathways. This insight is crucial for understanding how similar chemical structures interact with and impact the environment, emphasizing the need for sustainable chemical practices (Thornton et al., 2020).

Antioxidant Activity and Health Implications

Research on antioxidants has gained interest due to their significant implications in health, pharmacy, and food engineering. Various methods, such as the CUPric Reducing Antioxidant Capacity (CUPRAC) assay, have been developed to measure the antioxidant activity of compounds, including those related to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. These methods offer insights into the antioxidant capacity and potential health benefits of such compounds, providing a basis for their application in foodstuffs and the management of oxidative stress-associated diseases. The development and validation of these analytical methods are vital for accurately assessing the antioxidant potential and understanding the mechanisms underlying their health benefits (Munteanu & Apetrei, 2021).

properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJYWPXVPKIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279011
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

CAS RN

22511-42-8
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22511-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8020 g (65.44 mol) of ethyl chloroacetate are added to a mixture of 62 l of acetonitrile, 9490 g (62.38 mol) of methyl salicylate, 8610 g (62.38 mol) of potassium carbonate and 620 g of potassium iodide at 20° C., and the mixture is stirred and heated under reflux for 9 hours and stirred overnight without further heat being supplied. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. 16.4 kg of methyl 2-ethoxycarbonylmethoxybenzoate are obtained (HPLC: logP=2.1)
Quantity
8020 g
Type
reactant
Reaction Step One
Quantity
9490 g
Type
reactant
Reaction Step One
Quantity
8610 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
catalyst
Reaction Step One
Quantity
62 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Chloroethyl acetate was slowly added to a mixture of methyl salicylate (100 g, 0.657 mol) and K2CO3 (100 g, 0.723 mol) in DMF (400 mL) at ambient temperature (20-30° C.). The reaction mixture was heated at 65-75° C. for 12-18 h. The progress of the reaction was monitored by HPLC analysis. Upon completion of reaction, the inorganics were filtered off and washed with DMF. DMF was recovered from the filtrate to obtain the product meeting the desired specifications. Yield—91-95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Another synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13) is illustrated in Scheme 2B. According to the synthesis, methyl salicylate reacts with ethyl chloroacetate in the presence of potassium carbonate to give methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6). Hydrolysis of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6) followed by a consecutive cyclization of 2-(carboxymethoxy)benzoic acid (7) with acetic anhydride in the presence of sodium acetate gives benzofuran-3-yl acetate (8) which is converted to benzofuran-3(2H)-one (9) by methanolysis. Treatment of benzofuran-3(2H)-one (9) with O-methylhydroxylamine and sodium acetate affords benzofuran-3(2H)-one O-methyl oxime (10) which is oxidized with tert-butyl nitrate in hydrochloric acid to yield exclusively or predominantly (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A). In the presence of potassium hydroxide and 2-haloethanol, the (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A) may form (3E)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime (12A), which may undergo potassium hydroxide-catalyzed cyclization to provide (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13) is illustrated in Scheme 2A. According to the synthesis, methyl salicylate reacts with ethyl chloro acetate in the presence of potassium carbonate to give methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6). Hydrolysis of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6) followed by a consecutive cyclization of 2-(carboxymethoxy)benzoic acid (7) with acetic anhydride in the presence of sodium acetate gives benzofuran-3-yl acetate (8) which is converted to benzofuran-3(2H)-one (9) by methanolysis. Treatment of benzofuran-3(2H)-one (9) with O-methylhydroxylamine and sodium acetate affords benzofuran-3(2H)-one O-methyl oxime (10) which is oxidized with tert-butyl nitrate in hydrochloric acid to yield (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A). In the presence of potassium hydroxide, (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A) opens ethylene oxide resulting (3E)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime (12A) that undergoes potassium hydroxide-catalyzed cyclization to provide (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl chloro acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.